![molecular formula C7H5N3O B1355170 Pyrido[2,3-d]pyridazin-8(7H)-one CAS No. 15375-79-8](/img/structure/B1355170.png)
Pyrido[2,3-d]pyridazin-8(7H)-one
概要
説明
Pyrido[2,3-d]pyridazin-8(7H)-one: is a heterocyclic compound that belongs to the pyridazine family. It features a fused ring system consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one can be achieved through various methods. One common approach involves the condensation of hydrazine derivatives with diketones or keto acids. For instance, the reaction of 1,4-diketones with hydrazine yields pyridazine derivatives, which can be further cyclized to form this compound . Another method involves the use of Lewis acid-mediated inverse electron demand Diels-Alder reactions between tetrazines and silyl enol ethers .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of catalytic processes, such as copper-catalyzed cyclizations, is common in industrial settings to achieve efficient synthesis .
化学反応の分析
Types of Reactions
Pyrido[2,3-d]pyridazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
科学的研究の応用
Chemical Synthesis and Derivatives
Pyrido[2,3-d]pyridazin-8(7H)-one serves as a versatile building block in organic synthesis. It is often utilized to create more complex heterocyclic compounds with diverse functionalities. The compound's structure allows for modifications that can enhance its biological activity or alter its chemical properties.
Synthetic Pathways:
- Starting Materials: Synthesis can begin from various pyridine or pyrimidine derivatives.
- Reactions: Common reactions include oxidation, reduction, and substitution, leading to a variety of derivatives suitable for different applications .
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for drug development. Key areas of interest include:
a. Anticancer Properties:
Research indicates that this compound derivatives may act as effective anticancer agents. They have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation and survival, particularly in breast cancer and hematological malignancies .
b. Antimicrobial Activity:
Studies have shown that certain derivatives possess antimicrobial properties, making them potential candidates for treating infections caused by resistant pathogens .
c. Anti-inflammatory Effects:
Some derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. For instance, ABT-963 is noted for its high selectivity for COX-2 with significant anti-inflammatory activity .
Therapeutic Applications
This compound has been explored in several therapeutic contexts:
a. Cardiovascular Diseases:
Certain derivatives are being studied as potential antihypertensive agents due to their ability to modulate angiotensin II receptors .
b. Hepatitis C Treatment:
Research has indicated that some compounds derived from this compound may inhibit the hepatitis C virus by targeting specific viral proteins involved in replication .
c. Immune Modulation:
Investigations into the role of this compound in modulating immune responses have revealed potential applications in autoimmune diseases and chronic inflammatory conditions .
Case Studies
Several notable studies highlight the applications of this compound:
作用機序
The mechanism of action of Pyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and receptors involved in various biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interact with these targets makes it a promising candidate for drug development.
類似化合物との比較
Pyrido[2,3-d]pyridazin-8(7H)-one can be compared with other similar compounds, such as pyridazine, pyrimidine, and pyrazine. While all these compounds share a similar heterocyclic structure, this compound is unique due to its fused ring system, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Pyridazine
- Pyrimidine
- Pyrazine
生物活性
Pyrido[2,3-d]pyridazin-8(7H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound features a fused bicyclic structure that combines a pyridine ring with a pyridazinone ring. The presence of substituents, such as a pyridinylmethyl group, enhances its chemical properties and biological interactions. The compound is known to interact with various molecular targets, including enzymes and receptors, which can modulate their activity and lead to diverse biological effects.
The biological activity of this compound primarily involves its binding to specific enzymes and receptors. Notable mechanisms include:
- Tyrosine Kinase Inhibition : Compounds related to this structure have demonstrated the ability to inhibit tyrosine kinases, which are critical in regulating cell growth and proliferation. This inhibition can potentially combat diseases such as cancer by blocking pathways that lead to tumor growth .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can effectively decrease cell viability in triple-negative breast cancer (TNBC) cells at low concentrations .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Compound | Biological Activity | Target | IC50 (µM) | Cell Line |
---|---|---|---|---|
5-(4-pyridinylmethyl)-Pyrido[2,3-d]pyridazin-8(7H)-one | Cytotoxic | Tyrosine Kinase | 6.25 | MDA-MB-231 (TNBC) |
TAK-733 | Inhibits MEK and ERK phosphorylation | MEK/ERK Pathway | 10 | Melanoma Cell Lines |
PD-173955 | Inhibits EPH family receptors | EPH Receptors | 15 | Cancer Cell Lines |
Case Studies and Research Findings
- Cytotoxicity in Breast Cancer Cells : A study evaluated the anticancer properties of various derivatives of this compound on MDA-MB-231 cells. The results indicated that specific compounds significantly reduced cell viability at concentrations as low as 6.25 µM, highlighting their potential as therapeutic agents against TNBC .
- Inhibition of Tyrosine Kinases : Research has identified several derivatives that act as selective inhibitors of tyrosine kinases involved in cancer progression. These compounds have been shown to block pathways that contribute to angiogenesis and tumor growth, making them promising candidates for further development in cancer therapy .
- Mechanistic Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins. The results suggest strong interactions with critical kinases involved in cell signaling pathways, supporting their role as potential therapeutic agents .
特性
IUPAC Name |
7H-pyrido[2,3-d]pyridazin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNYPXFZPRSDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570590 | |
Record name | Pyrido[2,3-d]pyridazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15375-79-8 | |
Record name | Pyrido[2,3-d]pyridazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H,8H-pyrido[2,3-d]pyridazin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the pyrido[2,3-d]pyridazin-8(7H)-one scaffold contribute to the biological activity of these compounds?
A1: The research primarily focuses on this compound derivatives as potential RAF kinase inhibitors []. Specifically, GNE-9815, a compound containing this scaffold, acts as a Type II pan-RAF kinase inhibitor []. Type II inhibitors typically bind to the inactive conformation of kinases, indicating that GNE-9815 likely exerts its effect by preventing RAF kinase activation. While the exact binding interactions are not detailed in the provided abstracts, they mention that the this compound moiety acts as a "hinge-binding motif" []. This suggests that this specific structural feature interacts with the hinge region of the RAF kinase, a critical region for ATP binding and kinase activity. By inhibiting RAF kinases, GNE-9815 disrupts the RAS-RAF-MEK-ERK signaling pathway, a crucial pathway involved in cell proliferation and survival, making it a potential target for cancer treatment [].
Q2: What are the structural features of these compounds and how do they relate to their sedative and anticonvulsant properties?
A2: The first paper [] investigates the synthesis and biological evaluation of various hydroxy- and acetoxy-N-(3-oxobutyl)-pyrido[2,3-d]pyridazinones. While the exact mechanism of action for their sedative and potential anticonvulsant effects isn't fully elucidated, the researchers utilized NMR techniques like 1H, 13C, 15N NMR, and 2D C,H-correlation experiments to confirm the structures and positions of substituents on the pyrido[2,3-d]pyridazinone core []. This detailed structural characterization is crucial for understanding how modifications to the core structure, like the addition of hydroxy or acetoxy groups and the N-(3-oxobutyl) side chain, influence the compounds' pharmacological activity. For example, the study found that the 5-acetoxy derivative exhibited borderline anticonvulsant activity in the metrazole test model, suggesting that the position and type of substituent on the pyrido[2,3-d]pyridazinone scaffold play a role in its pharmacological profile [].
Q3: What are the future directions for research on this compound derivatives?
A3: The research highlights the potential of this compound derivatives in two distinct therapeutic areas. For their application as RAF kinase inhibitors, further research could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。